Methyl 2-methyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-5-carboxylate
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Overview
Description
Methyl 2-methyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-5-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and significant roles in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Nucleophilic Addition: Methanol is added to 2-arylmethylidene derivatives of thiazolo[3,2-a]pyrimidine, followed by intramolecular rearrangement to form the desired compound.
Intramolecular Cyclization: This method involves cyclization reactions to form the thiazino ring, often using strong bases or acids as catalysts.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions involve replacing one or more atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and biological properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Methyl 2-methyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-5-carboxylate exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties. It is studied for its potential use in developing new therapeutic agents.
Medicine: The compound is investigated for its medicinal applications, particularly in the treatment of diseases such as cancer, infections, and inflammation. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which Methyl 2-methyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Indole Derivatives: Other indole derivatives share structural similarities and exhibit similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring are known for their diverse biological activities and are often compared to thiazino derivatives.
Uniqueness: Methyl 2-methyl-2,3-dihydro[1,4]thiazino[2,3,4-hi]indole-5-carboxylate stands out due to its unique combination of the indole and thiazino rings, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 10-methyl-9-thia-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-7-14-10(13(15)16-2)6-9-4-3-5-11(17-8)12(9)14/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEZLOPTMSYOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC3=C2C(=CC=C3)S1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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